1-Cyclopropyl-2,6-piperazinedione HCl

Overview

Description

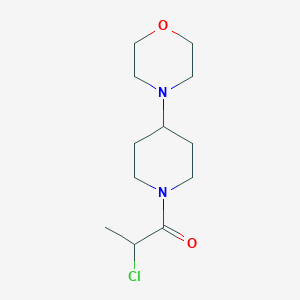

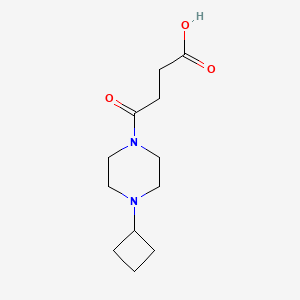

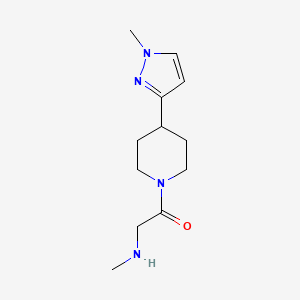

1-Cyclopropyl-2,6-piperazinedione HCl (CPP) is a cyclic imide that has gained attention as a precursor for various synthetic and biological applications. It has a molecular weight of 190.63 g/mol. The IUPAC name for this compound is 1-cyclopropylpiperazine-2,6-dione hydrochloride .

Molecular Structure Analysis

The molecular formula of 1-Cyclopropyl-2,6-piperazinedione HCl is C7H11ClN2O2 . The InChI code for this compound is 1S/C7H10N2O2.ClH/c10-6-3-8-4-7(11)9(6)5-1-2-5;/h5,8H,1-4H2;1H .

Physical And Chemical Properties Analysis

1-Cyclopropyl-2,6-piperazinedione HCl is a white to yellow solid . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

Cyclic Dipeptides Incorporation : The study of cyclic dipeptides, including those with structures related to 2,5-piperazinediones, highlights the synthetic approach and the lack of biological activity (proliferative or antiproliferative) on human cells, suggesting a focus on chemical synthesis and understanding molecular interactions rather than direct pharmacological applications (Kasafírek et al., 1997).

Bicyclomycin Skeleton Formation : Research into the synthesis of bicyclomycin, an antibiotic, involves the cyclization of piperazinedione derivatives. This showcases the role of piperazinedione structures in synthesizing complex natural products and elucidates reaction mechanisms and structural confirmations (Sato et al., 1984).

Oxidation Studies : Oxidative reactions involving 2,6-piperazinediones have been studied for their susceptibility to form various oxidized products. These studies provide insights into the chemical reactivity and potential modifications of piperazinedione-based compounds for further chemical synthesis (Tanaka et al., 1977).

Applications Beyond Drug Development

Structural Characterization : The synthesis and structural characterization of derivatives like 1,4-di(2-methoxyphenyl)-2,5-piperazinedione highlight the potential of piperazinedione compounds in developing materials with specific chemical and physical properties, offering insights into crystallography and molecular design (Zhang et al., 2007).

Antitumor and Antituberculosis Activity : Some studies explore the synthesis of cyclopropyl and piperazine-containing compounds for their antitumor and antituberculosis activities. While these applications are pharmacological, they emphasize the broader implications of such compounds in addressing significant health challenges (Mallikarjuna et al., 2014).

Privileged Scaffolds in Synthesis : Piperazinediones are considered privileged scaffolds for synthesizing a wide array of heterocyclic systems, demonstrating their utility in creating bioactive compounds and natural products beyond their direct use as drugs. This underscores their value in chemical synthesis and drug design (González et al., 2012).

Safety and Hazards

1-Cyclopropyl-2,6-piperazinedione HCl may be corrosive to metals . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

Cyclopropane-containing compounds, such as 1-Cyclopropyl-2,6-piperazinedione HCl, continue to be of interest in the field of synthetic chemistry due to their unique reactivity and the complexity of the structures they can form . Future research will likely continue to explore new synthetic methods for these compounds, as well as their potential applications in various fields .

properties

IUPAC Name |

1-cyclopropylpiperazine-2,6-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2.ClH/c10-6-3-8-4-7(11)9(6)5-1-2-5;/h5,8H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICNYQNCNUASLKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=O)CNCC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1422343-99-4 | |

| Record name | 2,6-Piperazinedione, 1-cyclopropyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1422343-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477776.png)

![2-chloro-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477787.png)